molecular formula C19H17N5O2 B2927690 N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031599-42-4

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Numéro de catalogue B2927690
Numéro CAS: 1031599-42-4
Poids moléculaire: 347.378
Clé InChI: VITRVDNXMBRNHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, also known as ETTQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. ETTQ is a derivative of quinoxaline, which is a heterocyclic compound containing a benzene ring fused with a pyrazine ring.

Applications De Recherche Scientifique

Adenosine Receptor Antagonism and Antidepressant Potential

Compounds from the class of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, closely related to N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide, have shown potential as antidepressants. These compounds demonstrate strong binding to adenosine A1 and A2 receptors, which is a key mechanism in their antidepressant effects. The structure-activity relationship (SAR) studies reveal that certain substituents enhance affinity for these receptors, making these compounds potent non-xanthine adenosine antagonists with therapeutic potential in depression treatment (Sarges et al., 1990).

Versatile Synthesis for Complex Fused Tricyclic Scaffolds

The compound class to which N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide belongs demonstrates a versatile synthetic pathway. Utilizing Ugi four-component reaction and copper-catalyzed tandem reactions, a diversified synthesis of similar compounds has been achieved. This approach enables rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the compound's potential in creating diverse molecular architectures for various applications (An et al., 2017).

Positive Inotropic Activity

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide and its derivatives have been studied for their positive inotropic activity. They have been shown to be effective in increasing stroke volume in isolated rabbit heart preparations, indicating potential use in cardiovascular therapeutics. Some derivatives have even outperformed standard drugs like milrinone, suggesting their promise in the treatment of heart conditions (Zhang et al., 2008).

Antihistaminic Potential

The compound's derivatives have shown significant antihistaminic activity, particularly in in vivo studies on guinea pigs. This indicates potential use in the treatment of allergic reactions, with some compounds offering better protection against histamine-induced bronchospasm than standard antihistamines. Their negligible sedative effects compared to standard drugs make them promising candidates for new H1-antihistaminic agents (Alagarsamy et al., 2009).

Propriétés

IUPAC Name

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-13-6-5-7-14(10-13)21-18(25)12-23-19(26)24-16-9-4-3-8-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITRVDNXMBRNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.